molecular formula C16H16Cl3N3O B11987209 N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide

N-[2,2,2-Trichloro-1-(2,5-dimethyl-phenylamino)-ethyl]-nicotinamide

Cat. No.: B11987209
M. Wt: 372.7 g/mol
InChI Key: ZRYKGGKSLXRCGO-UHFFFAOYSA-N
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Description

N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE is a synthetic organic compound with the molecular formula C16H16Cl3N3O It is characterized by the presence of a trichloromethyl group, a dimethylaniline moiety, and a nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE typically involves the reaction of 2,5-dimethylaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with nicotinamide. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE oxides, while reduction could produce derivatives with reduced trichloromethyl groups.

Scientific Research Applications

N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the nicotinamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE
  • N-(2,2,2-TRICHLORO-1-PHENOXYETHYL)NICOTINAMIDE
  • N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYLANILINO)ETHYL)OCTANAMIDE
  • N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)OCTANAMIDE

Uniqueness

N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYLANILINO)ETHYL)NICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16Cl3N3O

Molecular Weight

372.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16Cl3N3O/c1-10-5-6-11(2)13(8-10)21-15(16(17,18)19)22-14(23)12-4-3-7-20-9-12/h3-9,15,21H,1-2H3,(H,22,23)

InChI Key

ZRYKGGKSLXRCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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